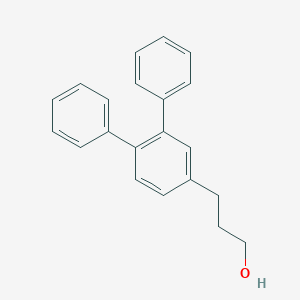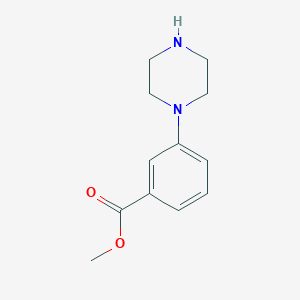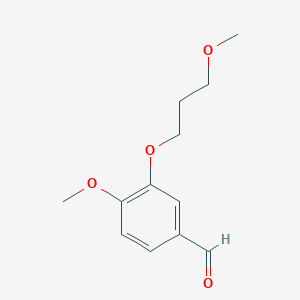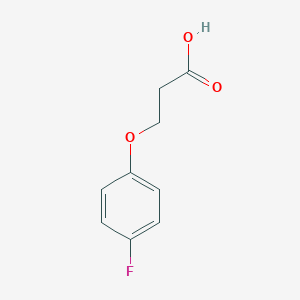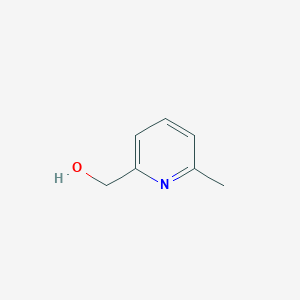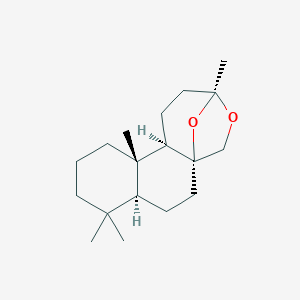
Pregna-5,17(20)-dien-3beta-ol, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregna-5,17(20)-dien-3beta-ol, (E)-, commonly known as Pregnenolone, is a natural steroid hormone synthesized from cholesterol in the adrenal glands, gonads, and brain. Pregnenolone is a precursor to other steroid hormones such as progesterone, estrogen, and testosterone. It has been the subject of scientific research for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
Pregnenolone acts on several receptors in the brain, including the GABA-A receptor, NMDA receptor, and sigma-1 receptor. It has been shown to enhance GABAergic neurotransmission, which can have anxiolytic and sedative effects. Pregnenolone has also been shown to modulate the NMDA receptor, which can improve cognitive function and memory.
Effets Biochimiques Et Physiologiques
Pregnenolone has been shown to have several biochemical and physiological effects in the body. It has been shown to increase levels of other steroid hormones, including progesterone, estrogen, and testosterone. Pregnenolone has also been shown to have anti-inflammatory and anti-oxidant effects, which can protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Pregnenolone has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, its short half-life and rapid metabolism can make it difficult to study in vivo. Additionally, the effects of pregnenolone can vary depending on the dose and the individual, making it challenging to interpret results.
Orientations Futures
There are several future directions for research on pregnenolone. One area of interest is its potential therapeutic applications in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Pregnenolone has also been studied for its potential anti-cancer properties, and future research may explore its use in cancer treatment. Additionally, there is interest in developing pregnenolone analogs that have improved pharmacokinetic properties and increased potency.
Conclusion
Pregna-5,17(20)-dien-3beta-ol, (E)-, or pregnenolone, is a natural steroid hormone synthesized from cholesterol. It has been the subject of scientific research for its potential therapeutic applications in various medical conditions. Pregnenolone acts on several receptors in the brain, improving cognitive function and memory. It has several biochemical and physiological effects in the body, including anti-inflammatory and anti-oxidant effects. Future research may explore its potential therapeutic applications in neurodegenerative diseases and cancer treatment, as well as the development of pregnenolone analogs with improved properties.
Méthodes De Synthèse
Pregnenolone can be synthesized from cholesterol in a multi-step process involving several enzymes, including cholesterol side-chain cleavage enzyme, 3-beta-hydroxysteroid dehydrogenase, and 17-alpha-hydroxylase. The synthesis of pregnenolone occurs primarily in the adrenal glands, but it can also be produced in the gonads and brain.
Applications De Recherche Scientifique
Pregnenolone has been studied for its potential therapeutic applications in various medical conditions, including Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to have neuroprotective and neurotrophic effects on the brain, improving cognitive function and memory. Pregnenolone has also been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties.
Propriétés
Numéro CAS |
1159-25-7 |
|---|---|
Nom du produit |
Pregna-5,17(20)-dien-3beta-ol, (E)- |
Formule moléculaire |
C21H32O |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13S,14S,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4-5,16-19,22H,6-13H2,1-3H3/b14-4+/t16-,17-,18-,19-,20+,21-/m0/s1 |
Clé InChI |
PCCYSJPJAOIFIV-QPXDLIRYSA-N |
SMILES isomérique |
C/C=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
SMILES canonique |
CC=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonymes |
(3β,17E)-Pregna-5,17(20)-dien-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
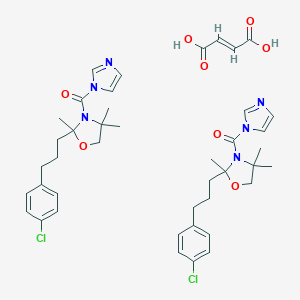
![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)
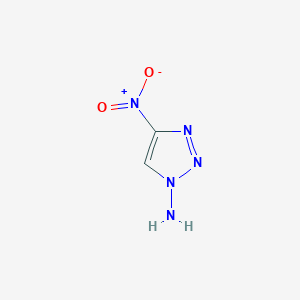

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)

